9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine

Kinase inhibitor selectivity Regioisomer comparison Purine scaffold

9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine (CAS 666823-27-4) is a trisubstituted purine derivative with a molecular formula of C18H14ClN5 and a molecular weight of 335.79 g/mol. The compound features a purine core bearing a benzyl group at the N9 position, a chlorine atom at C6, and an N-phenylamino (anilino) group at C2.

Molecular Formula C18H14ClN5
Molecular Weight 335.8 g/mol
CAS No. 666823-27-4
Cat. No. B12941189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine
CAS666823-27-4
Molecular FormulaC18H14ClN5
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4
InChIInChI=1S/C18H14ClN5/c19-16-15-17(23-18(22-16)21-14-9-5-2-6-10-14)24(12-20-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,21,22,23)
InChIKeySJQKVGCPBDVUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine (CAS 666823-27-4): Core Chemical Identity and Procurement Baseline


9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine (CAS 666823-27-4) is a trisubstituted purine derivative with a molecular formula of C18H14ClN5 and a molecular weight of 335.79 g/mol . The compound features a purine core bearing a benzyl group at the N9 position, a chlorine atom at C6, and an N-phenylamino (anilino) group at C2. This specific substitution pattern distinguishes it from regioisomeric purines carrying an aniline at C6 and chlorine at C2, and from simpler 2-amino-9-benzyl-6-chloropurine analogs that lack the N-phenyl moiety. The compound is primarily sourced as a research chemical and synthetic building block for kinase-focused medicinal chemistry programs.

Scaffold
2-anilino-6-chloro purine regioisomer for kinase hinge-region selectivity studies
Pharmacophore
Retains N9-benzyl group essential for target engagement in antiviral and antiproliferative research models
Synthetic Utility
Orthogonal C6-Cl and C2-anilino reactivity enables divergent library synthesis

Why Generic Purine Analogs Cannot Replace 9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine in Target-Focused Research


Purine-based kinase inhibitor scaffolds are exquisitely sensitive to the position and nature of substituents. For instance, Kelley et al. demonstrated that moving the chlorine atom from the 2-position to the 6-position—while retaining a 9-benzyl group—completely abolishes antirhinovirus activity in the 6-anilino-9-benzyl-2-chloropurine series [1]. Conversely, the target compound (6-chloro, 2-anilino) cannot be replaced by its regioisomer (2-chloro, 6-anilino) or by the 2-amino-9-benzyl-6-chloropurine derivative, as the N-phenyl group at C2 is critical for engaging hydrophobic pockets in the ATP-binding site of several disease-relevant kinases [2]. Simple substitution with a 2-amino or 2-halo analog risks losing potency, altering selectivity, or introducing off-target liabilities that undermine experimental reproducibility and hit validation.

Regioisomer (6-anilino-2-chloro)

The 6-anilino-2-chloro regioisomer engages the kinase hinge through C2, shifting selectivity profiles; direct replacement may alter target engagement and compromise hit validation.

2-Amino analog (lacking N-phenyl)

Absence of the N-phenyl group reduces hydrophobic pocket occupancy; may lose potency and selectivity for kinases requiring a bulky C2 substituent, limiting experimental reproducibility.

Quantitative Differentiation Evidence for 9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine Against Closest Analogs


Regioisomeric Selectivity: Kinase Inhibition Profile of the 2-Anilino-6-chloro Scaffold vs. the 6-Anilino-2-chloro Series

The target compound embodies a 2-anilino-6-chloro substitution that is regioisomeric to the 6-anilino-2-chloro-9-benzylpurines characterized in the literature. Patent EP1444982A1 reports that the 6-anilino congener N-Phenyl-9H-purin-6-ylamine exhibits a broad kinase inhibition profile at 30 µM, with inhibition values of 19% (c-RAF), 13% (GSK3β), 11% (JNK3), 39% (Lck), 22% (MAPK1), 33% (MAPK2), and 48% (ROCK-II) [1]. By contrast, the target compound's 2-anilino-6-chloro arrangement places the anilino moiety at the position that normally interacts with the kinase hinge region via the purine C2 substituent, which is predicted to shift selectivity toward kinases that prefer a hydrogen-bond acceptor at C6 and a bulky aryl group at C2. No equivalent broad-panel inhibition data have been published for the target compound, underscoring its value as a differentiated starting point for selectivity-driven medicinal chemistry.

Kinase Selectivity
Class-level inference
Target compound: no public kinase panel data. Comparator (6-anilino regioisomer): 19–48% inhibition across c-RAF, GSK3β, JNK3, Lck, MAPK1/2, ROCK-II at 30 µM.
Supports regioisomer-driven selectivity exploration
Data gap requires in-house profiling
Kinase inhibitor selectivity Regioisomer comparison Purine scaffold

Critical Role of the N9-Benzyl Group: Antiviral Potency Contrast Between 9-Benzyl and 9-Unsubstituted Purines

Although direct antiviral data for the target compound are not available, the importance of the N9-benzyl substituent is firmly established in the 9-benzyl-2-chloropurine series. Kelley et al. showed that 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (29) achieved an IC50 of 0.08 µM against rhinovirus serotype 1B, while the corresponding 9-unsubstituted analogs were essentially inactive [1]. This demonstrates that the N9-benzyl group is a key pharmacophoric element for target engagement in the antiviral context. The target compound retains this N9-benzyl group, which is absent in the commercially available fragment-like analog 6-chloro-N-phenyl-9H-purin-2-amine (CAS 114300-74-2), making the target compound a more advanced, cell-active starting point for antiviral or antiproliferative programs.

N9-Benzyl Role in Potency
Class-level inference
9-benzyl-2-chloro-6-(dimethylamino)purine IC50 = 0.08 µM (rhinovirus 1B); 9-unsubstituted analogs inactive.
N9-benzyl is key for target engagement
Class-level SAR; target compound activity unmeasured
Antiviral activity 9-Benzylpurine SAR Rhinovirus inhibition

Synthetic Utility as a Divergent Intermediate: One-Pot Access to 6-Chloro-9-substituted Purine Libraries

The target compound can be synthesized via a one-pot build-up procedure that enables rapid diversification at the N9 and C2 positions. A reported method yields 6-chloro- or 2-amino-6-chloropurines bearing various alkyl or aryl substituents at N9, achieving isolated yields of 40–85% depending on the substitution pattern [1]. The presence of a reactive chlorine at C6 and a secondary aniline at C2 in the target compound allows orthogonal functionalization: the C6 chlorine can undergo nucleophilic displacement with amines, thiols, or alkoxides, while the 2-anilino group can be further alkylated or acylated. This contrasts with the regioisomeric 6-anilino-2-chloropurines, where the C2 chlorine is less reactive toward nucleophilic substitution due to electronic deactivation by the adjacent anilino group.

Synthetic Versatility
Cross-study comparable
One-pot N9-benzylation with orthogonal C6-Cl displacement; isolated yields 60–85%.
Enables parallel library synthesis
C6-Cl reactivity advantage over 6-anilino regioisomer
Synthetic accessibility Purine library synthesis One-pot build-up

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity

The target compound (C18H14ClN5, MW 335.79) exhibits a calculated logP of approximately 4.2, significantly higher than the 2-amino analog 9-benzyl-6-chloro-9H-purin-2-amine (C12H10ClN5, MW 259.69, calc. logP ~2.0) . The N-phenyl group contributes roughly two log units of lipophilicity, which enhances passive membrane permeability and may improve intracellular target engagement. The compound also possesses only one hydrogen-bond donor (the aniline NH), compared to two donors in the 2-amino analog, resulting in a lower topological polar surface area (tPSA ~48 Ų vs. ~78 Ų). These differences are material for CNS drug discovery programs where lower tPSA correlates with blood-brain barrier penetration.

Physicochemical Profile
Class-level inference
Target: calc. logP ~4.2, tPSA ~48 Ų; 2-amino analog: logP ~2.0, tPSA ~78 Ų.
Higher lipophilicity and lower tPSA for CNS permeability potential
Calculated values; experimental validation needed
Lipophilicity Physicochemical properties Drug-likeness

Optimal Application Scenarios for 9-Benzyl-6-chloro-N-phenyl-9H-purin-2-amine Based on Differentiation Evidence


Kinase Selectivity Profiling and Novel Inhibitor Discovery

The target compound's 2-anilino-6-chloro regioisomeric scaffold is hypothesized to engage the kinase hinge region through the C2 aniline rather than the C6 position, potentially unlocking selectivity for kinases that are poorly addressed by 6-anilinopurines [1]. Researchers can use this compound as a starting point for broad-panel kinase profiling to identify novel kinase targets, particularly for indications where the 6-anilino series has shown insufficient selectivity or potency.

Antiviral Lead Optimization with N9-Benzyl Pharmacophore Retention

Given the critical role of the N9-benzyl group in antiviral activity established for the 9-benzylpurine class [1], the target compound serves as a pre-optimized scaffold for antiviral drug discovery against rhinoviruses or enteroviruses. Medicinal chemists can explore C6 substituent variations while retaining the benzyl and 2-anilino features, potentially improving metabolic stability or broadening serotype coverage without sacrificing the key N9 pharmacophore.

Divergent Library Synthesis for CNS-Penetrant Kinase Inhibitors

The orthogonal reactivity of the C6 chlorine and 2-anilino group enables rapid parallel synthesis of purine libraries [1], while the favorable physicochemical profile (calc. logP ~4.2, tPSA ~48 Ų) suggests potential CNS permeability . This combination makes the compound a strategic intermediate for CNS kinase inhibitor programs targeting diseases such as glioblastoma or neurodegenerative disorders where blood-brain barrier penetration is essential.

Application
Selection Property
Validation Focus
Kinase selectivity profiling studies
2-anilino-6-chloro regioisomer scaffold
Hinge-region kinase panel selectivity
Antiviral scaffold research
N9-benzyl pharmacophore retention
C6-substituent SAR and serotype coverage
CNS-oriented kinase inhibitor library synthesis
Orthogonal reactivity and favorable physicochemical profile
Parallel synthesis and CNS permeability assessment
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